molecular formula C8H13NO6 B3222258 Dimethyl 3-(Nitromethyl)pentanedioate CAS No. 121218-70-0

Dimethyl 3-(Nitromethyl)pentanedioate

Cat. No.: B3222258
CAS No.: 121218-70-0
M. Wt: 219.19 g/mol
InChI Key: XFTAIQNHWDSIRS-UHFFFAOYSA-N
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Description

Dimethyl 3-(Nitromethyl)pentanedioate (CAS 121218-70-0) is an ester derivative of pentanedioic acid featuring a nitromethyl (-CH₂NO₂) substituent at the 3-position and methyl ester groups at the 1- and 5-positions. Its molecular formula is C₈H₁₃NO₆, with a molecular weight of 219.19 g/mol . The nitro group imparts significant electron-withdrawing effects, enhancing reactivity in synthetic pathways such as Michael additions or cyclizations. This compound is utilized in medicinal chemistry as an intermediate for bioactive molecules, including γ-lactams and proline analogs .

Properties

IUPAC Name

dimethyl 3-(nitromethyl)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-14-7(10)3-6(5-9(12)13)4-8(11)15-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTAIQNHWDSIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Dimethyl 3-(Nitromethyl)pentanedioate has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in biochemical studies to understand the role of nitro-containing compounds in biological systems.

  • Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dimethyl 3-(Nitromethyl)pentanedioate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group can interact with various enzymes and receptors in biological systems.

  • Pathways: The compound may be involved in pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Substituent Variations on the Pentanedioate Backbone

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituent CAS Number Molecular Formula Key Properties/Applications References
Dimethyl 3-(Nitromethyl)pentanedioate -CH₂NO₂ 121218-70-0 C₈H₁₃NO₆ High reactivity in cyclization; precursor to γ-lactams
Dimethyl 3-(4-Fluorophenyl)pentanedioate -C₆H₄F (para-fluoro) 216690-15-2 C₁₃H₁₅FO₄ Aromatic substituent enhances steric bulk; potential use in asymmetric catalysis
3-Isobutylglutaric acid dimethyl ester -(CH₂)₂CH(CH₃)₂ 145328-03-6 C₁₁H₂₀O₄ Branched alkyl group increases lipophilicity; used in polymer synthesis
Dimethyl 3-(cyanomethyl)pentanedioate -CH₂CN 1709-26-8 C₉H₁₃NO₄ Cyano group enables nucleophilic additions; intermediate in agrochemicals
Dimethyl 3-[2-(ethylsulfonyl)propyl]pentanedioate (DME) -CH₂C(SO₂Et)CH₃ - C₁₂H₂₂O₆S Sulfonyl group enhances polarity; metabolite of herbicide sethoxydim

Physicochemical Properties

  • Lipophilicity : The isobutyl derivative (logP ~2.5) is more lipophilic than the nitro analog (logP ~0.8), impacting drug delivery applications .
  • Stability: Nitro-containing compounds may exhibit thermal instability compared to sulfonyl or cyano derivatives, which are more resistant to decomposition under standard conditions .

Analytical Methods for Detection

  • GC/FPD : Used for sulfonyl-containing derivatives (DME, DME-OH) in herbicide residue analysis .
  • HPLC and NMR: Preferred for nitro- and cyano-substituted compounds to assess enantiomeric purity (e.g., 98:2 enantiomeric ratio achieved in asymmetric syntheses) .

Biological Activity

Dimethyl 3-(Nitromethyl)pentanedioate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group (-NO2) attached to a pentanedioate backbone. This structural configuration is significant as the nitro group is known to influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Interaction : The nitro group can interact with various enzymes, potentially leading to inhibition or activation of specific biochemical pathways.
  • Cellular Signaling : This compound may play a role in pathways associated with oxidative stress and inflammation, impacting cellular signaling processes.
  • Receptor Modulation : The compound’s structure allows it to interact with different receptors, which can modulate physiological responses.

Biological Applications

This compound has been investigated for several applications:

  • Biochemical Studies : Used to explore the effects of nitro-containing compounds in biological systems.
  • Synthetic Intermediate : Acts as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.
  • Industrial Use : Employed in the production of polymers and resins, highlighting its versatility beyond biological applications.

Research Findings

Research on this compound has revealed several key findings:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in therapeutic applications.
  • Anticancer Activity : Some studies indicate that compounds with similar structures exhibit anticancer properties, warranting exploration into the efficacy of this compound against cancer cell lines.
  • Toxicity Assessment : Toxicological evaluations have shown that this compound exhibits low toxicity levels in biological systems, which is crucial for its potential therapeutic use.

Case Studies

A few notable case studies highlight the biological activity of this compound:

  • Study on Antiviral Properties : A synthesized compound containing glutaric acid derivatives demonstrated antiviral effects, suggesting that similar compounds may possess beneficial biological activities.
  • Mitochondrial Function Effects : Research indicates that derivatives of pentanedioic acid can influence mitochondrial function, which is critical for energy metabolism and cellular health.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Dimethyl 2-(Nitromethyl)pentanedioateNitro group at position 2Moderate antimicrobial activity
Dimethyl 4-(Nitromethyl)pentanedioateNitro group at position 4Limited studies on biological activity

The position of the nitro group significantly affects the reactivity and biological activity of these compounds, making this compound distinct in its applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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